Diphosphoric acid--2-(1H-imidazol-5-yl)ethan-1-amine (1/1)
Description
Historical Context and Discovery of Histamine's Biological Significance
The journey to understanding the profound biological importance of histamine (B1213489) began in the early 20th century. Histamine, chemically known as β-imidazolylethylamine, was first synthesized in 1907 by Windhaus and Vogt. biocrates.com However, its biological relevance was not immediately recognized. It was in 1910 that Sir Henry Hallett Dale and Patrick Laidlaw first isolated histamine from ergot, a fungus that grows on rye, and described some of its physiological effects. biocrates.combris.ac.ukkarger.com They initially referred to it as β-imidazolylethylamine, but the name "histamine" was later adopted, derived from the Greek word "histos," meaning tissue, highlighting its presence in animal tissues. biocrates.comnih.gov
Subsequent research throughout the 20th century solidified histamine's role as a pivotal mediator in numerous bodily functions. nih.gov Early investigations confirmed its role in anaphylactic reactions and as a potent stimulator of smooth muscle contraction, vasodilation, and gastric acid secretion. biocrates.comwikipedia.org Histamine's involvement in the inflammatory response and as a central mediator of itching also became evident. wikipedia.org
A significant breakthrough in understanding histamine's mechanism of action was the identification of its receptors. To date, four distinct G protein-coupled receptors (GPCRs) for histamine have been discovered and are designated as H1, H2, H3, and H4 receptors. karger.comnih.gov This discovery paved the way for the development of antihistamines, with the first H1 receptor antagonist being synthesized in 1937, revolutionizing the treatment of allergic disorders. biocrates.combris.ac.uk The later discovery of the H2 receptor by Sir James Black led to the development of a new class of drugs for managing gastric acid-related conditions. karger.com
Today, histamine is recognized not only as a local hormone or "autocoid" but also as a neurotransmitter within the central nervous system, influencing a wide array of functions including immune responses, cell proliferation, and differentiation. biocrates.comwikipedia.org
The Role of Histamine Bisphosphate Monohydrate as a Research Tool in Histamine System Investigations
Histamine bisphosphate monohydrate is a stable, water-soluble salt of histamine that serves as a potent agonist for all four histamine receptors. chemimpex.comscbt.comottokemi.com These properties make it an invaluable tool for researchers studying the histamine system. Its stability and solubility facilitate its use in a wide range of in vitro and in vivo experimental settings. chemimpex.com
In biochemical research, histamine bisphosphate monohydrate is essential for studying the structure and function of histamine receptors and their signaling pathways. chemimpex.com By using this compound to selectively activate histamine receptors, scientists can investigate the downstream cellular and physiological effects. scbt.com This has been instrumental in elucidating the role of histamine in diverse areas such as immunology, neuroscience, and gastroenterology. biocrates.comchemimpex.com
For instance, in immunology, it is used in experiments to probe immune responses and understand the mechanisms of allergic inflammation. chemimpex.com In neuroscience, it aids in studying the role of histamine as a neurotransmitter and its involvement in neurological processes. biocrates.com
The use of histamine bisphosphate monohydrate has been critical in the development and characterization of new therapeutic agents that target the histamine system. chemimpex.com Researchers utilize it in high-throughput screening assays to identify novel compounds that can modulate histamine receptor activity, such as antagonists or inverse agonists. scbt.com
Below are tables summarizing key research findings and properties related to the use of histamine bisphosphate monohydrate.
Table 1: Research Applications of Histamine Bisphosphate Monohydrate
| Research Area | Application of Histamine Bisphosphate Monohydrate | Key Findings |
|---|---|---|
| Immunology | Investigation of immune cell responses | Modulates cytokine release and immune cell trafficking. chemimpex.com |
| Neuroscience | Study of neurotransmission | Elucidates the role of histamine in wakefulness and cognitive functions. biocrates.com |
| Gastroenterology | Analysis of gastric acid secretion | Confirms the role of histamine in stimulating gastric acid production via H2 receptors. biocrates.com |
| Pharmacology | Characterization of new drug candidates | Serves as a reference agonist in receptor binding and functional assays. chemimpex.comscbt.com |
Table 2: Properties of Histamine Bisphosphate Monohydrate Relevant to Research
| Property | Value/Description | Significance in Research |
|---|---|---|
| Molecular Formula | C5H9N3·2H3PO4·H2O chemimpex.com | Defines the chemical composition. |
| Molecular Weight | 325.15 g/mol chemimpex.com | Important for preparing solutions of known molarity. |
| Appearance | White to off-white crystalline powder chemimpex.com | Indicator of purity. |
| Solubility | Soluble in water chemimpex.com | Allows for easy preparation of aqueous solutions for experiments. |
| Purity | ≥99% chemimpex.com | Ensures that observed effects are due to the compound itself. |
Structure
2D Structure
Properties
CAS No. |
23297-93-0 |
|---|---|
Molecular Formula |
C5H13N3O7P2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C5H9N3.H4O7P2/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6) |
InChI Key |
VOPXPSRSSTZWBF-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Molecular and Cellular Biochemistry of Histamine and Its Derivatives
Biosynthesis of Histamine (B1213489)
Histamine is a biogenic amine that is created from the amino acid histidine. wikipedia.orgnih.gov It plays a crucial role in various physiological processes, including immune responses, gastric acid secretion, and as a neurotransmitter. wikipedia.orgnih.govwikipedia.org
Like many other amino acid decarboxylases, L-histidine decarboxylase requires a cofactor to function. wikipedia.org This essential cofactor is pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. youtube.comwikipedia.org PLP is covalently bound to the active site of the HDC enzyme and plays a direct role in the decarboxylation reaction that converts histidine to histamine. wikipedia.orgwikipedia.org
Histamine synthesis occurs in specific cells and tissues throughout the body. The primary locations of histamine production and storage are:
Mast cells and Basophils: These immune cells are major producers and storage sites of histamine, which is kept in granules and released during allergic reactions. wikipedia.orgnih.govsigmaaldrich.com
Enterochromaffin-like (ECL) cells: Located in the stomach lining, these cells synthesize and release histamine to stimulate the secretion of gastric acid. wikipedia.orgnih.govoup.com
Histaminergic neurons: In the central nervous system, particularly the hypothalamus, specific neurons produce histamine, which functions as a neurotransmitter. wikipedia.orgnih.gov
Other cells: Histamine can also be synthesized in other cells, such as platelets and some cancer cells, though they may not store it in specialized vesicles. mdpi.com
Metabolism and Inactivation of Histamine
Once released and having exerted its effects, histamine is rapidly inactivated by two primary enzymatic pathways to prevent excessive activity. wikipedia.orgnih.gov The dominance of each pathway can vary depending on the tissue type. sigmaaldrich.com
The histamine-N-methyltransferase (HNMT) pathway is a major route for histamine inactivation, especially in the central nervous system. wikipedia.orgnih.govwikipedia.org
Enzymatic Action: HNMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine. sigmaaldrich.comreactome.org This intracellular process results in the formation of N-tele-methylhistamine. sigmaaldrich.comnih.gov
Further Metabolism: N-tele-methylhistamine is not the final product. It is further metabolized by monoamine oxidase B (MAO-B) into tele-methylimidazole acetic acid (t-MIAA), which is then excreted. sigmaaldrich.comnih.govathenslab.gr
Genetic Factors: The activity of the HNMT enzyme can be influenced by genetic polymorphisms, which may affect an individual's ability to metabolize histamine. reactome.orgnih.gov
The second major pathway for histamine breakdown involves the enzyme diamine oxidase (DAO), also known as histaminase. wikipedia.orgresearchgate.net
Enzymatic Action: DAO is a copper-containing enzyme that catalyzes the oxidative deamination of histamine. wikipedia.orgresearchgate.net This reaction converts histamine into imidazole-4-acetaldehyde. athenslab.grwikipedia.org This process primarily occurs extracellularly and is crucial for breaking down histamine in the gut. researchgate.net
Further Metabolism: The intermediate product, imidazole-4-acetaldehyde, is quickly oxidized further by aldehyde dehydrogenase to form imidazole-4-acetic acid (IAA), which is then eliminated from the body. sigmaaldrich.comathenslab.grwikipedia.org
Tissue Location: DAO is highly expressed in the small intestine, placenta, and kidneys, where it plays a key role in clearing histamine from the diet and circulation. wikipedia.orgresearchgate.net
Table 1: Key Enzymes in Histamine Biochemistry
| Enzyme | Function | Pathway | Location | Cofactor |
|---|---|---|---|---|
| L-Histidine Decarboxylase (HDC) | Synthesizes histamine from histidine. wikipedia.org | Biosynthesis | Cytosol of mast cells, basophils, ECL cells, neurons. wikipedia.orgnih.govnih.gov | Pyridoxal-5'-phosphate (PLP). wikipedia.org |
| Histamine-N-methyltransferase (HNMT) | Inactivates histamine by methylation. wikipedia.org | Metabolism | Intracellular, prominent in the CNS. nih.govwikipedia.org | S-adenosyl-L-methionine (SAM). sigmaaldrich.com |
| Diamine Oxidase (DAO) | Inactivates histamine by oxidative deamination. wikipedia.org | Metabolism | Extracellular, prominent in the gut, placenta, kidneys. wikipedia.orgresearchgate.net | Copper. researchgate.net |
Table 2: Metabolites of Histamine
| Metabolite | Precursor | Enzyme | Pathway |
|---|---|---|---|
| N-tele-methylhistamine | Histamine | Histamine-N-methyltransferase (HNMT). nih.gov | Methylation |
| tele-Methylimidazole acetic acid (t-MIAA) | N-tele-methylhistamine | Monoamine Oxidase B (MAO-B). nih.gov | Methylation |
| Imidazole-4-acetaldehyde | Histamine | Diamine Oxidase (DAO). wikipedia.org | Oxidative Deamination |
| Imidazole-4-acetic acid (IAA) | Imidazole-4-acetaldehyde | Aldehyde Dehydrogenase. sigmaaldrich.comwikipedia.org | Oxidative Deamination |
Excretion and Clearance Mechanisms
The clearance of histamine from the body is a rapid and efficient process, primarily accomplished through enzymatic degradation followed by renal excretion of the resulting metabolites. Less than 3% of histamine is excreted unchanged in the urine. drugbank.comnih.gov The majority is metabolized through two main pathways: methylation and oxidative deamination. nih.govathenslab.gr
The principal enzymes responsible for histamine metabolism are histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO). mdpi.comnih.gov These enzymes have distinct subcellular locations and tissue distributions, which dictates their specific roles in histamine clearance.
Histamine-N-methyltransferase (HNMT): This enzyme is located in the cytoplasm and is responsible for metabolizing intracellular histamine. nih.govimd-berlin.de HNMT catalyzes the methylation of the imidazole (B134444) ring of histamine to form N-methylhistamine. drugbank.comathenslab.gr This metabolite is then further acted upon by monoamine oxidase (MAO) to produce N-methylimidazole acetic acid. athenslab.gr HNMT is widely distributed throughout the body, with significant activity found in the liver, kidneys, central nervous system, and bronchial mucosa. nih.govimd-berlin.de
Diamine Oxidase (DAO): In contrast to HNMT, DAO is a secretory protein that acts on extracellular histamine. mdpi.comnih.gov It is stored in plasma membrane vesicles and released to degrade histamine in the bloodstream and intestinal lumen. mdpi.comimd-berlin.de DAO catalyzes the oxidative deamination of histamine to form imidazole acetaldehyde, which is then rapidly oxidized to imidazole acetic acid. athenslab.grimd-berlin.de The highest concentrations of DAO are found in the small intestine, colon, placenta, and kidneys. mdpi.com
The liver is a primary site for histamine metabolism. drugbank.comnih.gov Both HNMT and DAO are present in the liver, contributing to the breakdown of histamine that enters the portal circulation. nih.govimd-berlin.de
Ultimately, the metabolites of histamine are cleared from the blood by the kidneys and excreted in the urine. imd-berlin.deresearchgate.net Renal clearance is a critical step in the final elimination of these compounds. tandfonline.com The kidneys not only filter histamine and its metabolites from the blood but also have the capacity for histamine metabolism themselves, containing both HNMT and DAO. nih.govnih.gov The urinary excretion profile reflects the activity of the different metabolic pathways.
Table 1: Key Enzymes in Histamine Metabolism
| Enzyme | Location | Substrate Location | Primary Metabolite |
|---|---|---|---|
| Histamine-N-methyltransferase (HNMT) | Intracellular (Cytosol) nih.govimd-berlin.de | Intracellular Histamine imd-berlin.de | N-methylhistamine athenslab.gr |
| Diamine Oxidase (DAO) | Extracellular (Secretory) mdpi.comnih.gov | Extracellular Histamine imd-berlin.de | Imidazole Acetaldehyde athenslab.gr |
The final composition of urinary metabolites provides a comprehensive picture of histamine turnover in the body.
Table 2: Relative Urinary Excretion of Histamine and its Metabolites
| Compound | Percentage of Total Urinary Excretion |
|---|---|
| N-methyl imidazole acetic acid | 42 - 47% drugbank.com |
| Imidazole acetic acid riboside | 16 - 23% drugbank.com |
| Imidazole acetic acid | 9 - 11% drugbank.com |
| N-methylhistamine | 4 - 8% drugbank.com |
| Free Histamine | 2 - 3% drugbank.com |
Histamine Receptor Pharmacology and Molecular Interactions
Classification and Characterization of Histamine (B1213489) Receptors (H1R, H2R, H3R, H4R)
The four histamine receptor subtypes, all belonging to the GPCR superfamily, are distinguished by their structure, signaling pathways, and tissue distribution. conicet.gov.arimrpress.comnih.gov They mediate the pleiotropic effects of histamine, which range from allergic and inflammatory responses to gastric acid secretion and neurotransmission. imrpress.comnews-medical.net
The H1 receptor is primarily associated with allergic reactions, leading to symptoms like sneezing, itching, and bronchoconstriction. nih.govnews-medical.net The H2 receptor is famously involved in stimulating gastric acid secretion. conicet.gov.arimrpress.com The H3 receptor acts as an autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters. news-medical.netresearchgate.net The H4 receptor is predominantly expressed on immune cells and plays a role in inflammatory conditions. vu.nluzh.ch
| Receptor | Primary Function | G-Protein Coupling | Affinity for Histamine |
| H1R | Allergic and inflammatory responses, wakefulness | Gαq/11 | Low (µM range) semanticscholar.org |
| H2R | Gastric acid secretion, smooth muscle relaxation | Gαs | Low (µM range) semanticscholar.org |
| H3R | Neurotransmission (autoreceptor) | Gαi/o | High (nM range) semanticscholar.org |
| H4R | Immunomodulation | Gαi/o | High (nM range) semanticscholar.org |
Genetic and Structural Homology of Histamine Receptor Subtypes
The genes encoding the four human histamine receptors are located on different chromosomes. The hH1R gene is on chromosome 3, hH2R on chromosome 5, hH3R on chromosome 20, and hH4R on chromosome 18. imrpress.comnews-medical.net While all are GPCRs with the characteristic seven transmembrane helices, their amino acid sequence homology varies. imrpress.comuzh.ch
Differential Tissue and Cellular Expression Profiles of Histamine Receptors
The distinct physiological roles of histamine are a direct consequence of the differential expression of its receptor subtypes across various tissues and cells. imrpress.comuzh.ch
H1R: Widely distributed, found on smooth muscle cells, vascular endothelium, immune cells (like eosinophils and dendritic cells), and neurons in the central nervous system. news-medical.netuzh.chmdpi.com
H2R: Predominantly located on gastric parietal cells, but also present in the heart, vascular smooth muscle, and immune cells. news-medical.netlymphosign.com
H3R: Primarily expressed in the central nervous system on histaminergic neurons, where it functions as an autoreceptor. researchgate.netuzh.ch It is also found on some peripheral neurons.
H4R: Highly expressed in cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T-cells, as well as in the bone marrow and peripheral hematopoietic cells. uzh.chvu.nl
Histamine Bisphosphate Monohydrate as a Histamine Receptor Agonist
Histamine bisphosphate monohydrate is a potent agonist at histamine receptors, meaning it binds to and activates these receptors, mimicking the action of endogenous histamine. scbt.comottokemi.comottokemi.com Its chemical structure, an imidazole (B134444) ring connected to an ethylamine (B1201723) chain with two phosphate (B84403) groups and a water molecule, facilitates its interaction with the receptors. chemicalbook.comlabcompare.com
Mechanisms of Receptor Binding and Activation
The activation of histamine receptors by agonists like histamine bisphosphate monohydrate involves a complex interplay of molecular interactions within the receptor's binding pocket. drugbank.com These interactions induce conformational changes in the receptor, leading to the activation of intracellular signaling pathways. drugbank.complos.org
A crucial aspect of agonist binding to aminergic receptors, including histamine receptors, is the formation of an ionic bond between the positively charged amino group of the ligand and a negatively charged amino acid residue in the receptor's active site. researchgate.netnih.gov
In the H1 receptor, the cationic amine of histamine interacts with an aspartate residue (Asp107^3.32). nih.gov Similarly, in the H4 receptor, this ionic interaction with Asp^3.32 is also conserved. nih.gov This electrostatic interaction is a key determinant for ligand binding and subsequent receptor activation. researchgate.netmdpi.com
Hydrogen bonds play a critical role in the binding of ligands to histamine receptors and in the subsequent activation process. plos.orgmdpi.comnih.gov These bonds form between the ligand and specific amino acid residues within the binding pocket, as well as with surrounding water molecules. plos.orgresearchgate.net
In the H1 receptor, the imidazole ring of histamine forms hydrogen bonds with residues such as asparagine (Asn192^5.46). nih.gov In the H2 receptor, studies have highlighted the importance of hydrogen bonding with residues like Tyr250 for agonist binding. nih.govmdpi.com For the H4 receptor, the Nτ atom in the imidazole ring of histamine establishes a strong hydrogen bond, and in this case, an ionic association with a negatively charged glutamate (B1630785) residue (Glu182^5.46). nih.gov These intricate hydrogen bonding networks contribute to the specificity and affinity of ligand binding and are essential for triggering the conformational changes that lead to receptor activation. drugbank.comnih.govmdpi.com
Conformational Changes Induced by Agonist Binding
The binding of an agonist, such as histamine, to its G protein-coupled receptor (GPCR) is the critical initiating event that translates an extracellular signal into an intracellular response. This binding is not a simple lock-and-key interaction but a dynamic process that induces a series of sophisticated conformational changes within the receptor's structure. These changes are essential for the receptor to transition from an inactive to an active state, capable of engaging and activating intracellular G proteins. mdpi.com
Upon binding, histamine stabilizes a specific active conformation of the receptor. Cryo-electron microscopy and molecular modeling studies have provided significant insights into these structural rearrangements. For instance, in the histamine H1 receptor (H1R), the binding of histamine induces a notable inward movement of transmembrane helix 6 (TM6) and a rotamer flip of key residues within the binding pocket, such as Ser3.36, which acts as a toggle switch. researchgate.netdrugbank.com This initial change triggers a cascade of further shifts in other transmembrane helices, particularly TM3, TM5, and TM7, leading to the opening of an intracellular cavity. This newly formed cavity is the docking site for the G protein.
Similarly, for the histamine H4 receptor (H4R), agonist binding causes significant conformational changes in residues like Tyr3196.51 and Phe3447.39. mdpi.com The movement of these residues is crucial for creating a binding-competent state and initiating the downstream signaling cascade. Across the histamine receptor family, the interaction of the agonist's imidazole ring and primary amine group with conserved residues, such as a highly conserved aspartate in TM3 (Asp3.32), is a key driver of these activating conformational shifts. mdpi.com These agonist-induced structural changes are the fundamental mechanism by which the receptor becomes competent to bind and activate its cognate G protein, thereby initiating the intracellular signaling cascade. researchgate.netnih.gov
Receptor Binding Kinetics and Affinity Profiling of Histamine Bisphosphate Monohydrate
Specific kinetic binding studies on histamine bisphosphate monohydrate are not extensively detailed in the available literature. The crucial pharmacological parameters, such as binding affinity and kinetics, are inherent to the histamine molecule, which is the active agonist. The bisphosphate monohydrate salt form facilitates stability and solubility for experimental use, but it is the histamine itself that interacts with the receptors.
The interaction of histamine with its receptors is characterized by its affinity (how tightly it binds) and its kinetics (the rates of binding and unbinding). Affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Histamine displays different affinities for its four receptor subtypes (H1R, H2R, H3R, H4R), which contributes to its diverse physiological effects. frontiersin.org
Receptor binding kinetics, defined by the association rate constant (kon) and the dissociation rate constant (koff), are increasingly recognized as critical determinants of a ligand's biological activity. The residence time (1/koff) of a ligand at its receptor can be more predictive of its in vivo efficacy than affinity alone. nih.gov While extensive kinetic data for histamine itself is a complex area of study, the affinity profile is well-established and demonstrates its preferential interaction with different receptor subtypes under various physiological conditions.
Table 1: Affinity of Histamine for Human Histamine Receptor Subtypes
| Receptor Subtype | Typical Affinity (Ki) | Primary G-Protein Coupling |
|---|---|---|
| H1 Receptor (H1R) | ~10-100 nM | Gαq/11 |
| H2 Receptor (H2R) | ~100-1000 nM | Gαs |
| H3 Receptor (H3R) | ~5-50 nM | Gαi/o |
| H4 Receptor (H4R) | ~5-50 nM | Gαi/o |
Note: Ki values are approximate and can vary based on the experimental system and assay conditions.
Intracellular Signaling Cascades Mediated by Histamine Receptors
Histamine exerts its pleiotropic effects by activating four distinct G protein-coupled receptors (GPCRs), designated H1R, H2R, H3R, and H4R. mdpi.com Each receptor subtype preferentially couples to specific families of heterotrimeric G proteins, thereby initiating different intracellular signaling cascades and leading to a wide array of cellular responses. researchgate.netvu.nl The primary signaling pathways activated by histamine are determined by the alpha subunit of the G protein engaged by the receptor. researchgate.net
G Protein-Coupled Receptor (GPCR) Transduction Pathways
Upon activation by histamine, the GPCR undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated G protein. mdpi.com This interaction prompts the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), causing the dissociation of the Gα-GTP subunit from the Gβγ dimer. Both the Gα-GTP subunit and the Gβγ dimer are then free to interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. researchgate.netnih.gov The main pathways discussed here involve the Gαq/11 and Gαs families of G proteins.
The histamine H1 receptor is canonically coupled to the Gαq/11 family of G proteins. frontiersin.orgnih.gov Activation of Gαq/11 by the H1R leads to the stimulation of the membrane-bound enzyme phospholipase C (PLC). nih.govuvm.edu PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). vu.nlamegroups.cn IP3 is a soluble molecule that diffuses into the cytoplasm, while DAG remains embedded in the plasma membrane.
The generation of IP3 and DAG initiates two distinct but coordinated signaling branches. IP3 binds to specific receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. This binding opens the channels, leading to a rapid and transient release of stored calcium ions (Ca2+) into the cytoplasm. vu.nlnih.gov
This surge in intracellular Ca2+ concentration, along with the membrane-bound DAG, synergistically activates members of the protein kinase C (PKC) family. researchgate.net Activated PKC then phosphorylates a multitude of target proteins on serine and threonine residues, altering their activity and leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission. frontiersin.orgnih.gov
The histamine H2 receptor primarily couples to the Gαs family of G proteins. frontiersin.orgvu.nl When histamine binds to and activates the H2R, the associated Gαs subunit stimulates the effector enzyme adenylate cyclase (AC). researchgate.netamegroups.cn Adenylate cyclase is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). researchgate.net This action leads to a significant increase in the intracellular concentration of cAMP. This pathway is famously associated with the stimulation of gastric acid secretion by parietal cells in the stomach. frontiersin.org
Receptor Desensitization and Downregulation Mechanisms
Continuous or prolonged exposure to histamine leads to a dampening of the cellular response, a phenomenon mediated by receptor desensitization and downregulation. Desensitization is a rapid process, occurring within seconds to minutes, that involves the uncoupling of the receptor from its G protein, thereby attenuating the signal. semanticscholar.org A primary mechanism for this is the phosphorylation of the receptor itself. For the H2 receptor, desensitization is rapid and appears to be controlled by G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK3, rather than PKA or PKC. semanticscholar.orgnih.gov In contrast, phosphorylation of the H1 receptor by Protein Kinase C (PKC) is considered one mechanism for its desensitization. nih.govnih.gov
Downregulation is a slower, longer-term process that involves a decrease in the total number of receptors on the cell surface through internalization and subsequent degradation. nih.govportlandpress.com For the H1 receptor, stimulation can lead to downregulation, a process that can also be triggered heterologously by the activation of other receptors, such as the M3 muscarinic acetylcholine (B1216132) receptor. nih.govresearchgate.net Interestingly, certain inverse agonists for the H2 receptor, such as ranitidine (B14927) and tiotidine, have been shown to induce receptor desensitization and downregulation, a process mediated by arrestin, clathrin, and dynamin. portlandpress.com
Role of Histamine in Fundamental Biological Processes Derived from Histamine Bisphosphate Monohydrate Research
Neurotransmission and Central Nervous System Function
Histamine (B1213489) is a significant neuromodulator in the central nervous system (CNS), influencing a variety of functions from wakefulness to cognitive processes. nih.govnih.govfrontiersin.org
Histamine as a Neurotransmitter in Brain and Spinal Cord
Histamine is recognized as a neurotransmitter in the brain and spinal cord. wikipedia.orgmdpi.com Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus. mdpi.comphysiology.orgnih.gov These neurons project extensively throughout the brain, innervating almost all major regions, including the cerebral cortex, thalamus, basal ganglia, amygdala, and hippocampus, as well as the spinal cord. nih.govwikipedia.orgmdpi.com This widespread projection allows histamine to exert a global influence on CNS activity. wikipedia.org The firing rate of these neurons is closely linked to the state of arousal, being highest during wakefulness, decreasing during relaxation, and ceasing during sleep. wikipedia.org This highlights histamine's essential role in maintaining wakefulness and attention. physiology.orgnih.gov
Autoreceptor and Heteroreceptor Functions of Histamine Receptors in Modulating Neurotransmitter Release
Histamine's effects are mediated by four distinct G protein-coupled receptors (H1, H2, H3, and H4). nih.govmdpi.com In the CNS, the H3 receptor plays a critical role as both an autoreceptor and a heteroreceptor, primarily regulating neurotransmitter release. wikipedia.orgresearchgate.netwikipedia.org
As an autoreceptor , the H3 receptor is located on presynaptic histaminergic neurons. wikipedia.orgresearchgate.net Its activation leads to feedback inhibition, reducing the synthesis and release of histamine. wikipedia.orgresearchgate.net This mechanism allows for tight regulation of histamine levels in the synaptic cleft.
As a heteroreceptor , the H3 receptor is found on the presynaptic terminals of non-histaminergic neurons. researchgate.nettaylorandfrancis.com Here, it modulates the release of a wide range of other neurotransmitters, including:
Acetylcholine (B1216132) wikipedia.orgtaylorandfrancis.comnih.gov
Dopamine wikipedia.orgtaylorandfrancis.comnih.gov
Norepinephrine wikipedia.orgtaylorandfrancis.comnih.gov
Serotonin wikipedia.orgtaylorandfrancis.comnih.gov
GABA (gamma-aminobutyric acid) wikipedia.orgfrontiersin.org
Glutamate (B1630785) frontiersin.orgresearchgate.net
This heteroreceptor function underscores histamine's role as a modulator of various neuronal circuits, influencing a broad spectrum of brain functions. physiology.orgresearchgate.net
Histamine's Influence on Neuronal Signaling
Histamine exerts complex effects on neuronal signaling, acting as both a classical neurotransmitter and a neuromodulator. nih.gov It can induce both fast and slow synaptic transmission. nih.gov The activation of H1 and H2 receptors generally produces excitatory effects on neurons, contributing to increased neuronal excitability. physiology.orgnih.gov For instance, histamine can increase the excitability of target cells throughout the brain, a key aspect of its role in arousal. nih.gov
Conversely, the H3 receptor typically mediates inhibitory effects, primarily by reducing neurotransmitter release as described above. physiology.orgwikipedia.org Histamine's influence extends to synaptic plasticity, learning, and memory, highlighting its integral role in higher cognitive functions. frontiersin.orgphysiology.org
Immunological and Inflammatory Processes
Histamine is a key mediator of inflammatory and immune responses, a role that has been extensively studied using compounds like histamine bisphosphate monohydrate. wikipedia.orgmdpi.comnih.govscbt.com
Mast Cell and Basophil Activation and Mediator Release
Mast cells and basophils are major sources of histamine in the immune system. nih.govimrpress.com Upon activation by various stimuli, including allergens, these cells rapidly release the contents of their cytoplasmic granules, a process known as degranulation. nih.govmdpi.com Histamine is a primary component of these granules, along with other inflammatory mediators like serotonin, proteases, and cytokines. nih.gov The release of histamine from these cells is a critical event in the initiation of allergic reactions and other inflammatory responses. mdpi.comsoton.ac.uk
Modulation of Other Immune Cell Functions
Histamine's immunomodulatory effects extend beyond mast cells and basophils, influencing a wide range of immune cells. karger.comresearchgate.net This modulation is complex, with histamine capable of exerting both pro-inflammatory and anti-inflammatory effects depending on the receptor subtype activated and the target cell. nih.govnih.gov
| Immune Cell | Histamine's Modulatory Effects | Key Histamine Receptors Involved |
| Monocytes | Modulates inflammatory responses. nih.gov | H1R, H2R imrpress.comnih.gov |
| T cells | Regulates differentiation and function, influencing the balance between Th1 and Th2 responses. karger.comfrontiersin.org Can enhance Th1-type cytokine IFN-γ via H1R and enhance humoral immunity via H2R. karger.com | H1R, H2R, H4R imrpress.comkarger.com |
| Macrophages | Can induce the production of pro-inflammatory cytokines like IL-6 via H1R or inhibit the production of TNF-α and IL-12 via H2R. nih.gov | H1R, H2R imrpress.comnih.gov |
| Neutrophils | Histamine can influence their function. karger.comresearchgate.net | H1R, H2R imrpress.comnih.gov |
| Eosinophils | Promotes chemotaxis and migration to inflammatory sites via H4R. nih.gov | H1R, H2R, H4R imrpress.comnih.gov |
| B cells | Directly affects antibody production. karger.com H1R may block humoral responses, while H2R enhances them. karger.com | H1R, H2R karger.comnih.gov |
| Dendritic Cells (DCs) | Modulates cytokine production, favoring IL-10 production over inflammatory cytokines and enhancing antigen presentation capabilities. imrpress.comnih.gov | H1R, H2R, H4R imrpress.comnih.gov |
Regulation of Inflammation and Immune Responses
Histamine is a key mediator in the complex interplay of inflammation and the immune system, exhibiting both pro-inflammatory and regulatory functions. karger.comnih.gov It influences a wide range of immune cells, including macrophages, dendritic cells (DCs), T lymphocytes, and B lymphocytes, all of which express histamine receptors. uzh.chresearchgate.net The diverse effects of histamine are mediated through its four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R), with the specific response often depending on the receptor subtype involved and the target cell. nih.govfrontiersin.org
Histamine's role in inflammation is not limited to acute allergic reactions; it is also implicated in chronic inflammatory conditions. uzh.ch It can promote the influx of inflammatory cells and modulate their maturation, activation, and function. uzh.ch For instance, histamine can enhance the expression of adhesion molecules on endothelial cells, facilitating the migration of leukocytes to sites of inflammation. nih.govuzh.ch The binding of histamine to H4R on eosinophils, for example, promotes their migration from the bloodstream. nih.gov
The following table summarizes the dual role of histamine in inflammation and immunity, highlighting its receptor-specific actions.
| Process | Receptor(s) Involved | Effect | Source |
| Pro-inflammatory | H1R, H4R | Enhances Th1-type responses, promotes granulocyte infiltration, increases vascular permeability. | karger.comnih.gov |
| Anti-inflammatory/Regulatory | H2R | Inhibits Th1 and Th2 responses, promotes IL-10 production, suppresses pro-inflammatory cytokine release from monocytes. | karger.comnih.gov |
Cytokine and Chemokine Production Modulation
Histamine significantly modulates the production of cytokines and chemokines, chemical messengers that orchestrate immune and inflammatory responses. uzh.chfrontiersin.org This modulation is a critical mechanism through which histamine exerts its immunoregulatory effects. The specific cytokines and chemokines affected, and whether their production is enhanced or suppressed, is largely dependent on the histamine receptor subtype activated and the cell type involved. nih.govoup.com
Research on dendritic cells (DCs), key antigen-presenting cells, has provided significant insights into histamine's role in cytokine modulation. Histamine can dramatically alter the cytokine profile of maturing DCs. nih.govnih.gov For instance, studies have shown that histamine, acting through the H2 receptor, can downregulate the production of IL-12, a crucial cytokine for the development of Th1 responses, while increasing the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov This shift in cytokine production can polarize the immune response towards a Th2 phenotype. nih.gov In human lung macrophages, histamine binding to H1R induces the production of the pro-inflammatory cytokine IL-6. nih.govresearchgate.net Conversely, H2R activation in rat peritoneal macrophages inhibits the production of TNF-α and IL-12. nih.gov
The table below details the modulatory effects of histamine on the production of various cytokines and chemokines in human dendritic cells.
| Cytokine/Chemokine | Effect of Histamine | Receptor Mediating Effect | Source |
| IL-1α/β | Blocked/Partially Blocked | H2R | nih.gov |
| IL-6 | Increased or Blocked (context-dependent) | H2R | nih.govoup.com |
| IL-8 | Increased | H2R | nih.gov |
| IL-10 | Increased | H2R | nih.govoup.comnih.gov |
| IL-12 | Blocked/Partially Blocked | H2R | nih.govnih.gov |
| IL-18 | Blocked/Partially Blocked | H2R | nih.gov |
| IP-10 | Blocked/Partially Blocked | H2R | nih.gov |
| MIP-3α | Blocked/Partially Blocked | H2R | nih.gov |
| RANTES | Blocked/Partially Blocked | H2R | nih.gov |
Physiological Regulation in Peripheral Systems
Beyond its role in immunity and inflammation, histamine plays a crucial part in regulating the function of various peripheral organ systems.
Gastrointestinal Function Modulation
In the gastrointestinal (GI) tract, histamine is involved in several key physiological processes, including the modulation of intestinal motility, gastric acid secretion, and mucosal ion secretion. nih.govjnmjournal.org All four histamine receptors are expressed in the GI tract, although the presence of H3 receptors in the human gut is debated. nih.gov The effects of histamine on GI motility are complex and involve all receptor subtypes. nih.gov H1 receptors on smooth muscle cells contribute to contraction, while H2 receptors can facilitate excitatory transmission in intramural neurons. nih.gov Overproduction of histamine by mast cells has been implicated in diarrhea through increased neuronal secretomotor function. jnmjournal.org
Cardiovascular Regulation (Vasodilation, Vascular Permeability)
Histamine exerts significant effects on the cardiovascular system, primarily through the H1 and H2 receptors located on vascular walls. plos.orgfrontiersin.org A major effect of histamine is vasodilation, the widening of blood vessels, which leads to increased blood flow. plos.orgfrontiersin.org Both H1 and H2 receptor activation can lead to vasodilation, though the mechanisms differ. plos.org Histamine also dramatically increases vascular permeability, allowing fluid and proteins to leak from the capillaries into the surrounding tissues. plos.orgfrontiersin.org This is a hallmark of the acute inflammatory response. frontiersin.org In vivo studies have shown that histamine-induced hyperpermeability is largely dependent on nitric oxide (NO)-mediated vasodilation and the subsequent increase in blood flow. plos.org
Research has quantified the contribution of H1 receptor-mediated vasodilation to physiological phenomena such as post-exercise hypotension.
| Condition | Parameter | Change with H1 Receptor Antagonist (Fexofenadine) | Source |
| Post-exercise (30 min) | Femoral Vascular Conductance | Not elevated (vs. a 33.7% increase in control) | nih.gov |
| Post-exercise (30 min) | Mean Arterial Pressure | Not reduced (vs. a 6.5 mmHg reduction in control) | nih.gov |
Bronchial Smooth Muscle Tone Regulation
Histamine is a potent constrictor of bronchial smooth muscle, a key factor in the pathophysiology of asthma. mdpi.comfrontiersin.org This bronchoconstriction is primarily mediated by the activation of H1 receptors on airway smooth muscle cells. mdpi.comnih.gov Histamine can act directly on these cells to cause contraction. mdpi.com The contractile response of isolated human bronchi to histamine has been shown to be dose-dependent. mdpi.com While histamine contracts bronchial smooth muscles as effectively as some other agonists, it appears to have a more potent effect on the peripheral airways. mdpi.com The inherent tone of human airway smooth muscle is partly maintained by the continuous release of histamine from resident inflammatory cells like mast cells. nih.gov
Cutaneous System Interactions
In the skin, histamine is a central mediator of various physiological and pathological processes, including the characteristic weal and flare reaction, itching, and inflammation. nih.gov Mast cells in the skin are a major source of histamine. nih.gov Histamine's effects in the skin are largely mediated through H1 and H4 receptors. Activation of H1 receptors can lead to erythema (redness), edema (swelling), and pruritus (itching). nih.gov There is also growing evidence that histamine can influence epidermal differentiation and skin barrier function. ersnet.org
Advanced Research Methodologies and Experimental Models Utilizing Histamine Bisphosphate Monohydrate
In Vitro and In Vivo Study Designs
The stable nature of histamine (B1213489) bisphosphate monohydrate facilitates its use in both laboratory-based cellular studies and research involving living organisms. chemimpex.com These studies are fundamental to elucidating the mechanisms of histamine action.
A variety of cell and tissue culture models are employed to characterize the function and signaling pathways of the four identified histamine receptor subtypes (H1R, H2R, H3R, and H4R). frontiersin.org These in vitro systems allow for controlled experiments to dissect the specific roles of each receptor.
Human bone marrow stromal cells (BMSCs) have been shown to express H1, H2, and H4 receptors. nih.gov Stimulation of these cells with histamine leads to an increased production of Interleukin-6 (IL-6), an effect that can be blocked by an H1 receptor antagonist, highlighting the role of H1R in this inflammatory response. nih.gov Similarly, human skin mast cells, when cultured, show an upregulation of enzymes involved in histamine synthesis, such as histidine decarboxylase (HDC). mdpi.com
Several established cell lines are classic models for studying specific histamine receptors. For instance, HeLa cells are a widely used model for investigating the pharmacology and signal transduction of the human H1 receptor (hH1R), which couples to the phospholipase C–Ca²⁺ pathway. nih.gov U373 MG cells also serve as a classic model for hH1R analysis. nih.gov The human promyelocytic leukemia cell line, HL-60, is a key model for studying the human H2 receptor (hH2R), which mediates increases in both cyclic AMP (cAMP) and intracellular calcium. nih.gov Furthermore, the H4R has been extensively studied in various transfected cell lines to understand its pharmacological properties and its role in mediating the release of cytokines like IL-6 in mouse bone marrow-derived mast cells (BMMCs). frontiersin.org
| Cell Model | Histamine Receptor(s) Studied | Key Research Findings | Citations |
|---|---|---|---|
| Human Bone Marrow Stromal Cells (BMSCs) | H1R, H2R, H4R | Histamine stimulation increases IL-6 production, primarily mediated by H1R. | nih.gov |
| HeLa Cells | hH1R | Classic model to study hH1R pharmacology and its coupling to the phospholipase C–Ca²⁺ signaling pathway. | nih.gov |
| U373 MG Cells | hH1R | A well-established cell culture model for analyzing hH1R pharmacology and signal transduction. | nih.gov |
| HL-60 Cells | hH2R | Used to study hH2R-mediated increases in cAMP and intracellular calcium, and its role in cell differentiation. | nih.gov |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | H4R | H4R activation induces the release of IL-6 through ERK and PI3 kinase pathways. | frontiersin.org |
Animal models are indispensable for studying the integrated physiological effects of histamine in a whole-organism context. Mice are the most extensively used model, with the availability of genetically engineered strains, such as histamine-deficient L-histidine decarboxylase (HDC) knockout mice and histamine receptor subtype knockout mice (H1R-/-, H2R-/-, etc.), providing powerful tools to dissect the roles of histamine and its specific receptors in various disease models. researchgate.netmdpi.comnih.gov For example, studies using H1R−/− and H2R−/− mice have revealed the roles of these receptors in glucose and lipid metabolism and the development of nonalcoholic steatohepatitis (NASH). nih.gov HDC knockout mice have been instrumental in understanding the role of histamine in asthma, showing reduced airway hyper-responsiveness and inflammation. researchgate.net
Rats, particularly the Brown Norway strain which is a high IgE responder, are a common model for food allergy studies. nih.gov Other strains like Wistar and Hooded Lister have also been utilized. nih.govmdpi.com Guinea pigs are a classic model for studying asthma and anaphylaxis, as their bronchoconstriction is primarily mediated by histamine. mdpi.com Dogs, including atopic Beagles, have been used as models for food allergies, such as peanut allergy, and to study atopic dermatitis. nih.govmdpi.com
| Animal Model | Area of Investigation | Key Findings/Applications | Citations |
|---|---|---|---|
| Mice (including knockout strains) | Inflammation, Allergy, Asthma, Metabolism, Neuropathic Pain | Dissection of specific roles of histamine and its receptors (H1R, H2R, H4R) in various pathologies. | researchgate.netmdpi.comnih.govmdpi.com |
| Rats (e.g., Brown Norway) | Food Allergy, Inflammation | High IgE responders, useful for studying allergen-specific IgE production and food-induced allergic reactions. | nih.govmdpi.com |
| Guinea Pigs | Asthma, Anaphylaxis | Classic model where bronchoconstriction is largely histamine-mediated, useful for studying immediate hypersensitivity. | mdpi.com |
| Dogs (e.g., Atopic Beagles) | Food Allergy, Atopic Dermatitis | Model for peanut allergy and other food allergies, as well as allergic skin diseases. | nih.govmdpi.com |
Analytical Chemistry Techniques for Histamine and its Metabolites
Accurate quantification of histamine and its metabolites in biological and food samples is crucial for both research and safety monitoring. Various analytical chemistry techniques have been developed and refined for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of histamine. researchgate.net Since histamine lacks a strong chromophore or fluorophore, a derivatization step is typically required to enhance detection sensitivity. researchgate.net Pre-column or post-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a reducing agent like β-mercaptoethanol is a common and effective method, leading to a highly fluorescent derivative. researchgate.netekb.egresearchgate.netcabidigitallibrary.org
The separation is usually achieved using a reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol. ekb.egmitrask.com Fluorescence detection is then performed at specific excitation and emission wavelengths (e.g., excitation at 335-345 nm and emission at 440-445 nm). ekb.egmitrask.com HPLC-FLD methods have been validated for various matrices, including fish and fishery products, demonstrating good linearity, sensitivity, and recovery. ekb.egresearchgate.net Detection limits are often in the low mg/kg range, making this method suitable for ensuring food safety. researchgate.netresearchgate.net
| Parameter | Typical Conditions/Values | Citations |
|---|---|---|
| Derivatization Agent | o-phthalaldehyde (OPA) with a reducing agent (e.g., β-mercaptoethanol) | researchgate.netresearchgate.netcabidigitallibrary.org |
| Chromatographic Mode | Reversed-phase HPLC | ekb.egresearchgate.net |
| Mobile Phase | Methanol–phosphate buffer | ekb.egmitrask.com |
| Detection | Fluorescence Detection (FLD) | ekb.egresearchgate.netmitrask.com |
| Excitation/Emission λ | ~345 nm / ~445 nm | ekb.eg |
| Limit of Detection (LOD) | 1.5 - 4.4 mg/kg | researchgate.netresearchgate.net |
| Linear Range | 0.5 to 100 µg/mL | researchgate.netekb.eg |
Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), offers a rapid and sensitive alternative for histamine analysis. oup.com This technique separates charged molecules in a capillary filled with a buffer solution under a high electric field. oup.com For histamine analysis, a low pH buffer, such as citrate (B86180) or phosphate buffer (pH 2.5), is typically used, allowing histamine to migrate as a cation. oup.comjfda-online.com
Detection is often performed using UV detection at around 210 nm or with a diode array detector. oup.comjfda-online.com CE methods have been optimized by adjusting parameters like buffer concentration, pH, temperature, and voltage to achieve good peak shape and sensitivity. jfda-online.comjfda-online.commiddlebury.edu The method has been successfully applied to determine histamine in food samples like fish and cheese, with analysis times often under 5 minutes. oup.comjfda-online.com The limit of detection (LOD) for CE can be very low, with some methods reporting values as low as 0.087 µg/L after selective extraction. mdpi.com
| Parameter | Typical Conditions/Values | Citations |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | oup.com |
| Buffer | Phosphate or Citrate buffer | oup.comjfda-online.com |
| Buffer pH | ~2.5 | oup.comjfda-online.com |
| Separation Voltage | 15 - 25 kV | jfda-online.comjfda-online.commiddlebury.edu |
| Detection | UV (210 nm) or Diode Array Detection | oup.comjfda-online.com |
| Limit of Detection (LOD) | 20 mg/kg (cheese); 0.087 µg/L (with MISPE) | jfda-online.commdpi.com |
| Analysis Time | < 5 minutes | oup.comjfda-online.com |
Spectrophotometric and colorimetric assays provide simpler and often more rapid methods for histamine quantification, suitable for screening purposes. These assays are typically based on an enzymatic reaction. nih.govbiocompare.com
In many kits, histamine is acted upon by an enzyme mix, which ultimately produces a colored or fluorescent product that can be measured. biocompare.comassaygenie.com For example, a common colorimetric method involves a coupled reaction where diamine oxidase (or histamine oxidase) oxidizes histamine, producing hydrogen peroxide. nih.govbiocompare.com This hydrogen peroxide then reacts with a chromogen, such as 3-methyl-2-benzothiazolone hydrazone (MBTH) or a probe, in the presence of peroxidase to produce a colored compound that can be measured by a spectrophotometer at a specific wavelength (e.g., 450 nm or 460 nm). nih.govelabscience.com These kits can detect histamine concentrations as low as 10 μM. assaygenie.com
Another spectrophotometric method involves the formation of a copper(II)-histamine chelate, which is then extracted with an ion-associate like tetrabromophenolphthalein (B75775) ethyl ester into an organic solvent. The absorbance of the resulting colored complex is measured (e.g., at 515 nm) to determine the histamine concentration. This method has been shown to be sensitive enough to measure histamine in rat mast cells and muscle tissue.
| Assay Type | Principle | Detection Wavelength | Limit of Detection | Citations |
|---|---|---|---|---|
| Enzymatic Colorimetric Assay | Enzyme-coupled reaction producing a chromogenic product from histamine. | 450 nm / 460 nm | ~10 μM | assaygenie.comelabscience.com |
| Enzymatic Spectrophotometric Assay | Coupled reaction with peroxidase and a chromogen (e.g., MBTH). | - | 10 µmol/L | nih.gov |
| Solvent Extraction Spectrophotometry | Formation and extraction of a Cu(II)-histamine-dye complex. | 515 nm | 0.2 µg/mL | |
| Enzymatic Absorbance Assay Kit | Enzymatic reaction leading to an increase in absorbance. | 492 nm | ~0.09 µg of histamine per test | tms-lab.comneogen.com |
Computational and Structural Biology Approaches in Receptor Research
Computational and structural biology have become indispensable tools for investigating histamine receptors, providing insights into their structure, function, and interaction with ligands at a molecular level. nih.govnih.gov These approaches are particularly valuable given the challenges associated with crystallizing G protein-coupled receptors (GPCRs) like the histamine receptors. mdpi.com
In the absence of crystal structures for all histamine receptor subtypes, homology modeling has been a widely used technique. nih.govmdpi.com This method involves building a three-dimensional model of a target receptor (e.g., H₂, H₃, or H₄ receptor) based on the known crystal structure of a related protein, such as the β₂-adrenergic receptor or the histamine H₁ receptor itself. mdpi.comnih.gov The crystal structure of the H₁ receptor, obtained in 2011, provided a significant advancement for building more accurate homology models of the other subtypes. mdpi.com
These models are then refined using techniques like molecular dynamics (MD) simulations, which simulate the movement of atoms over time, helping to refine the receptor structure and the binding mode of ligands. nih.govresearchgate.net Molecular modeling allows researchers to analyze the intricate details of protein-ligand recognition in the binding site. nih.govmdpi.com For example, models of the human H₂ receptor have shown that histamine, in its doubly positively charged state, forms hydrogen bonds with key residues like Aspartate (D⁵.⁴²) and hydrophobic contacts with an aromatic triad (B1167595) (W⁶.⁴⁸, Y⁶.⁵¹, and F⁶.⁵²). mdpi.com These detailed interaction maps are crucial for understanding the basis of ligand affinity and selectivity. mdpi.com
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific receptor target. nih.govnih.gov This approach significantly accelerates the initial stages of drug discovery. The process typically involves two main strategies: ligand-based and structure-based virtual screening.
Structure-based virtual screening (SBVS) utilizes the 3D structure of the receptor, either from crystallography or homology modeling. acs.org Molecular docking simulations are a core component of SBVS, where candidate molecules are computationally placed into the receptor's binding site to predict their binding orientation and affinity. nih.govnih.gov This method has been successfully applied to the histamine H₁ receptor crystal structure to identify novel, fragment-like ligands with an exceptionally high hit rate of 73%. acs.orgnih.gov In one such study, 19 out of 26 tested fragments were confirmed to have affinities ranging from 10 μM to 6 nM. acs.orgnih.gov
Ligand-based approaches, on the other hand, use the structural information of known active ligands to identify new ones with similar properties, often employing pharmacophore models or molecular fingerprints. nih.govacs.org Often, a hybrid approach combining both ligand- and structure-based methods is employed to enhance the chances of discovering promising new lead compounds for histamine receptors. nih.gov
Site-directed mutagenesis is a powerful experimental technique used to validate and refine the predictions made by molecular modeling. nih.govnih.gov By systematically replacing specific amino acid residues in the receptor protein, researchers can assess the importance of each residue for ligand binding and receptor activation. nih.gov
This approach, when combined with computational modeling, provides a detailed map of receptor-ligand interactions. nih.govrsc.org For example, studies on the human H₁ receptor have involved mutating key residues predicted by models to be part of the binding pocket (such as D3.32, W6.48, Y6.51, and F6.52) and then experimentally measuring the binding affinity of ligands like histamine and various antagonists to these mutant receptors. nih.gov The changes in binding affinity observed in these mutants can then be correlated with the predictions from ligand docking and molecular dynamics studies, confirming the specific interactions that anchor the ligand in the binding site. nih.govebi.ac.uk This combined strategy has been instrumental in delineating the molecular determinants for ligand binding at both the H₁ and H₄ receptors, explaining ligand-specific effects and guiding the design of new, more selective compounds. nih.govrsc.orgebi.ac.uk
Functional Assay Platforms for Histamine Receptor Activity
To understand the functional consequences of ligand binding to histamine receptors, robust assay platforms are essential. These platforms allow for the characterization of receptor activation and signaling pathways, providing crucial information on ligand efficacy (i.e., whether a ligand is an agonist, antagonist, or inverse agonist).
The Xenopus laevis oocyte is a widely used and versatile ex vivo expression system for studying G protein-coupled receptors, including all four histamine receptor subtypes (H₁R-H₄R). semanticscholar.orgmdpi.comnih.gov This system involves injecting messenger RNA (mRNA) encoding the desired receptor into the oocyte, which then translates the mRNA and inserts the functional receptor into its plasma membrane. semanticscholar.org
The activity of the expressed histamine receptors is commonly measured using a two-electrode voltage-clamp (TEVC) electrophysiological technique. nih.govresearchgate.net This method allows for the real-time measurement of ion currents across the oocyte membrane that result from receptor activation. vu.nl
H₁ Receptor Signaling: The H₁ receptor naturally couples to Gαq/11 proteins, which activate the phosphoinositide pathway, leading to an increase in intracellular Ca²⁺. semanticscholar.org This calcium mobilization, in turn, activates endogenous Ca²⁺-activated Cl⁻ channels in the oocyte, generating a measurable inward chloride current that serves as a readout of H₁ receptor activation. semanticscholar.org
H₂, H₃, and H₄ Receptor Signaling: The H₂, H₃, and H₄ receptors primarily couple to Gαs and Gαi/o proteins, respectively. To enable an electrophysiological readout in oocytes, these receptors are often co-expressed with G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.govresearchgate.netvu.nl Activation of these receptors by an agonist leads to the release of Gβγ subunits, which directly activate the co-expressed GIRK channels, resulting in a measurable potassium current. researchgate.net
This platform has proven effective for establishing concentration-response relationships for histamine and other ligands, validating the functional expression of all four human histamine receptors, and characterizing their pharmacological properties. nih.gov The high temporal resolution of the TEVC technique is also advantageous for studying the kinetics of receptor activation and deactivation. researchgate.net
High-Throughput Screening Assays for Histamine Receptor Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate the activity of specific biological targets. bmglabtech.com For histamine receptors, a key family of G-protein coupled receptors (GPCRs), HTS assays are instrumental in discovering novel agonists, antagonists, and inverse agonists with therapeutic potential for a range of conditions, including allergic reactions, neurological disorders, and gastric ulcers. nih.govmerckmillipore.com These assays are designed for automation, miniaturization, and robust performance, allowing for the screening of millions of compounds in a cost-effective and time-efficient manner. bmglabtech.combiotechnologia-journal.org In this context, Histamine bisphosphate monohydrate, a stable salt of histamine, serves as a critical reference agonist to stimulate receptor activity and establish a baseline for identifying potential modulators. sigmaaldrich.com
The primary goal of HTS campaigns targeting histamine receptors is to identify "hits"—compounds that produce a desired effect on the receptor. bmglabtech.com This is typically achieved through various assay formats that measure changes in downstream signaling pathways upon receptor activation or inhibition. The development of these assays involves careful optimization of parameters such as receptor concentration, buffer components, and incubation times to ensure a reliable screening window for discriminating between active and inactive compounds. nih.govnih.gov
Detailed Research Findings
Research in HTS for histamine receptor modulators has led to the development of sophisticated and diverse assay platforms. These can be broadly categorized into biochemical assays, which use purified receptor preparations, and cell-based assays, which utilize engineered cell lines expressing the target receptor. biotechnologia-journal.orgmdpi.com
Biochemical Assays:
A prevalent biochemical approach for histamine receptors, particularly the H3 subtype, involves monitoring G-protein activation. Since histamine receptors are GPCRs, their activation by an agonist like histamine leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. Assays have been developed to quantify this event, often using a non-hydrolyzable GTP analog.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays have become a popular non-radioactive alternative for HTS. nih.gov One common format is a competitive immunoassay that measures the accumulation of second messengers like cyclic AMP (cAMP) or the binding of GTP analogs. researchgate.net For instance, a TR-FRET-based assay for histidine decarboxylase (HDC), the enzyme that produces histamine, was developed to screen for inhibitors. This assay relies on the competition between histamine generated by the enzyme and a fluorophore-labeled histamine for binding to an anti-histamine antibody labeled with a Europium cryptate (EuK). nih.gov A pilot screen using this method yielded a Z' score greater than 0.5, indicating a robust assay suitable for HTS. nih.gov
Europium-GTP (Eu-GTP) Binding Assays: This is another fluorescence-based method that has been successfully adapted for the histamine H3 receptor. nih.gov It offers a non-radioactive alternative to the traditional [³⁵S]GTPγS binding assay. annalsofneurosciences.org In this assay, the binding of the agonist (e.g., histamine) to the receptor stimulates the binding of fluorescently labeled Eu-GTP to the G-protein. The assay is highly sensitive and can be performed in a homogeneous format, making it ideal for automation. Optimization of this assay for the human H3 receptor demonstrated high robustness, with a Z' factor of 0.84. The potencies of known agonists and antagonists measured with this method were in good agreement with those from radioligand binding assays. annalsofneurosciences.org
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Z' Factor | 0.84 | Indicates an excellent assay quality and a large separation between positive and negative controls, making it highly suitable for HTS. | |
| DMSO Tolerance | Up to 3% | Shows the assay's robustness and compatibility with compound libraries typically dissolved in DMSO. | annalsofneurosciences.org |
| Agonist | pEC₅₀ (Eu-GTP Assay) | pEC₅₀ ([³⁵S]GTPγS Assay) | Reference |
|---|---|---|---|
| Imetit | ~8.5 | ~8.6 | annalsofneurosciences.org |
| (R)-α-Methylhistamine | ~8.0 | ~8.1 | annalsofneurosciences.org |
| Histamine | ~7.5 | ~7.6 | annalsofneurosciences.org |
Cell-Based Assays:
Cell-based assays offer the advantage of measuring receptor activity in a more physiologically relevant environment. biotechnologia-journal.org These assays typically use engineered cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, that stably or transiently express the human histamine receptor of interest. merckmillipore.comnih.gov
Calcium Flux Assays: For histamine receptors coupled to the Gq signaling pathway (like the H1 receptor), agonist binding leads to an increase in intracellular calcium concentration. This change can be measured using calcium-sensitive fluorescent dyes. The FLIPR (Fluorometric Imaging Plate Reader) system is a common platform for conducting these assays in a high-throughput format. merckmillipore.com
Reporter Gene Assays: This strategy involves linking receptor activation to the expression of a reporter gene, such as luciferase or β-galactosidase. A more recent innovation is the development of designer cells that act as histamine-specific biosensors. nih.gov For example, cells have been engineered to co-express a human histamine receptor and a reporter gene that is activated upon histamine binding. One such system demonstrated extraordinary sensitivity to histamine (2–4 nM) and a wide dynamic detection range (1–10,000 nM), making it suitable for HTS of biological samples and for identifying receptor modulators. nih.gov
Conformational Biosensors (BRET): Bioluminescence Resonance Energy Transfer (BRET) assays can be used to monitor the real-time conformational changes in a receptor upon ligand binding. An intramolecular H3 receptor biosensor was designed to screen for both agonists and inverse agonists in a live-cell format. acs.org This advanced tool allows for the characterization of ligand pharmacology with high accuracy. acs.org
| Characteristic | Measurement | Implication for HTS | Reference |
|---|---|---|---|
| Sensitivity (EC₅₀) | 2-4 nM | Ability to detect low concentrations of histamine and identify potent modulators. | nih.gov |
| Dynamic Range | 1 - 10,000 nM | A wide window to quantify a broad range of histamine concentrations and modulator effects. | nih.gov |
| Assay Format | 96-well plate compatible | Amenable to automated high-throughput liquid handling platforms for large-scale screening. | nih.gov |
The selection of a specific HTS assay depends on several factors, including the histamine receptor subtype, the signaling pathway of interest, and the desired throughput and cost. researchgate.net The robust and varied methodologies developed for histamine receptors, often using Histamine bisphosphate monohydrate as the reference agonist, continue to facilitate the discovery of new chemical probes and potential therapeutics.
Future Directions and Emerging Research Avenues
Unraveling Complex Histamine (B1213489) Signaling Networks
Histamine's physiological and pathological effects are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. all-imm.com The activation of these receptors triggers intricate intracellular signaling cascades. all-imm.combiomedpharmajournal.org Future research aims to dissect the complexity of these networks, moving beyond a linear understanding of signal transduction.
Understanding these intricate signaling networks is crucial, as they have significant implications for drug development. The pharmacological profiles of ligands indicate that histamine receptors could be targets for multi-target drugs for complex disorders.
Development of Advanced Pharmacological Probes for Histamine Receptors
To unravel the complexities of histamine signaling, the development of more sophisticated pharmacological tools is essential. These advanced probes will enable researchers to selectively target and study the function of specific histamine receptors and their signaling pathways.
The development of novel ligands for histamine receptors is a major focus of current research. mdpi.com This includes the discovery of new selective antagonists for the H3 and H4 receptors, which are currently in preclinical and early clinical development for a variety of disorders. nih.gov The crystal structure of the H1 receptor has provided a basis for structure-based drug design, allowing for the creation of homology models of the other histamine receptor subtypes (H2R, H3R, and H4R). mdpi.com These models are invaluable for in silico approaches like virtual screening and molecular docking to identify new and potent receptor antagonists.
Furthermore, researchers are developing innovative biosensors to study receptor function in real-time. For instance, a conformational histamine H3 receptor biosensor has been created to synchronously screen for both agonists and inverse agonists, which can help in identifying compounds that modulate receptor activity. acs.org The development of selective immunological probes, such as anti-H4 receptor antibodies, is also crucial for studying receptor expression and function in various tissues. nih.gov
Novel Experimental Models for Studying Histamine Bisphosphate Monohydrate's Biological Impact
To better understand the in vivo effects of histamine, researchers are moving towards more complex and physiologically relevant experimental models. These models provide a more accurate representation of human biology and disease.
One of the most promising advancements is the use of organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ. Gastric organoids are being used to study the effects of histamine on acid-secreting parietal cells. wjgnet.com Human colon epithelial cell-derived organoids have been used to demonstrate a direct effect of histamine on epithelial barrier function, mediated by the H4 receptor. mdpi.com Furthermore, organoid models are being employed to investigate the role of histamine in perineural invasion in cancer. biorxiv.org
In addition to organoids, computational modeling is becoming an increasingly powerful tool. Computational models of histamine-induced calcium signaling in multicellular systems have been developed to predict cellular responses to histamine. researchgate.netfigshare.com These models can simulate the complex dynamics of calcium signaling and help researchers understand how histamine concentration affects cellular behavior. researchgate.netfigshare.com Homology modeling, based on the crystal structure of the H1 receptor, is also being used to create 3D models of other histamine receptors to aid in drug discovery. plos.org
Q & A
Q. Table 1: Physicochemical Properties of HBP
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₅H₉N₃·2H₃PO₄·H₂O | |
| Molecular weight | 307.14 g/mol | |
| Melting point | 128–132°C (decomposition) | |
| Solubility | >50 mg/mL in water at 25°C |
How does HBP interact with histamine receptors (H1–H4) in vitro, and what experimental designs ensure specificity?
HBP acts as a non-selective agonist but shows higher affinity for H1 and H3 receptors due to:
- Receptor binding assays : Radioligand displacement using [³H]-mepyramine (H1) or [³H]-α-methylhistamine (H3) in HEK-293 cells transfected with human receptors. EC₅₀ values range from 10⁻⁶ to 10⁻⁷ M .
- Specificity controls : Co-administer selective antagonists (e.g., cetirizine for H1) to isolate receptor-specific responses .
Advanced Research Questions
How can researchers resolve contradictory data in HBP-induced intracellular signaling pathways?
Conflicting results (e.g., cAMP elevation vs. IP3 activation) may arise from:
- Cell-type variability : H1 receptors couple to Gq/11 in smooth muscle (IP3/Ca²⁺), while H2 receptors activate Gs (cAMP) in gastric cells .
- Methodological adjustments :
What strategies optimize HBP stability in long-term in vivo studies?
HBP degrades via hydrolysis at high pH (>8) or elevated temperatures. Stabilization methods include:
Q. Table 2: Stability of HBP in Aqueous Solutions
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 7.4 (PBS) | 72 hours | Free histamine, phosphate |
| pH 5.0 (acetate buffer) | >14 days | Minimal decomposition |
How can HBP be used to model airway hyperresponsiveness (AHR) in preclinical studies?
HBP induces bronchoconstriction via H1 receptors in guinea pig trachea:
- Protocol : Administer 0.1–1.0 mg/kg HBP via nebulization; measure airway resistance using forced oscillation technique .
- Validation : Co-administration of cetirizine (H1 antagonist) reduces AHR by >80% .
Methodological Challenges and Solutions
What analytical techniques validate HBP concentration in complex biological matrices?
- Capillary electrophoresis (CE) : Baseline separation using 50 mM borate buffer (pH 9.2) and UV detection at 210 nm. Limit of quantification (LOQ): 0.1 µg/mL .
- LC-MS/MS : Use deuterated histamine (d4-histamine) as an internal standard for serum/plasma samples .
How do researchers address batch-to-batch variability in HBP for reproducible assays?
- QC metrics : Require suppliers to provide:
- In-house validation : Test each batch in a standardized H1 receptor activation assay (EC₅₀ ± 10% tolerance) .
Data Contradiction Analysis
Example : Discrepancies in HBP’s role in immune modulation (pro-inflammatory vs. regulatory effects):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
